Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate
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Overview
Description
Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate is an organic compound with the molecular formula C19H15F3NO4P. It is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a phenylphosphoramidate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate typically involves the reaction of 4-(trifluoromethoxy)phenol with phenylphosphorodichloridate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions: Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphoric acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphoramidate derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under mild conditions.
Major Products: The major products formed from these reactions include various phosphoric acid and phosphine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate linkages.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of enzyme inhibitors.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphoramidate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity .
Comparison with Similar Compounds
- Phenyl 4-(trifluoromethoxy)benzenesulfonate
- 4-(trifluoromethyl)phenol
- 4-(trifluoromethoxy)phenylurea
Comparison: Phenyl (4-(trifluoromethoxy)phenyl) phenylphosphoramidate is unique due to its phosphoramidate moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, while 4-(trifluoromethyl)phenol is primarily used as an intermediate in organic synthesis, this compound has broader applications in biochemistry and medicinal chemistry .
Properties
Molecular Formula |
C19H15F3NO4P |
---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[phenoxy-[4-(trifluoromethoxy)phenoxy]phosphoryl]aniline |
InChI |
InChI=1S/C19H15F3NO4P/c20-19(21,22)25-16-11-13-18(14-12-16)27-28(24,23-15-7-3-1-4-8-15)26-17-9-5-2-6-10-17/h1-14H,(H,23,24) |
InChI Key |
HEDQPBCHBNICNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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